(4-Chloro-2-(difluoromethoxy)phenyl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by its unique structural features, including a chloro substituent and a difluoromethoxy group, which contribute to its reactivity and selectivity in various
While specific biological activities of (4-Chloro-2-(difluoromethoxy)phenyl)boronic acid are not extensively documented, compounds in the boronic acid class are often studied for their potential therapeutic applications. Boronic acids can interact with biological targets such as enzymes and receptors, influencing metabolic pathways. The unique electronic properties imparted by the difluoromethoxy group may enhance interactions with biological systems, making this compound a candidate for further pharmacological studies.
The synthesis of (4-Chloro-2-(difluoromethoxy)phenyl)boronic acid typically involves the following steps:
(4-Chloro-2-(difluoromethoxy)phenyl)boronic acid is predominantly used in:
Several compounds share structural similarities with (4-Chloro-2-(difluoromethoxy)phenyl)boronic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| (4-(Difluoromethoxy)phenyl)boronic acid | 688810-12-0 | 0.98 |
| (3-(Trifluoromethoxy)phenyl)boronic acid | 179113-90-7 | 0.93 |
| 2-Trifluoromethoxyphenylboronic acid | 175676-65-0 | 0.87 |
| (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid | 881402-22-8 | 0.79 |
| (4-(2,2,2-Trifluoroethoxy)phenyl)boronic acid | 886536-37-4 | 0.76 |
The uniqueness of (4-Chloro-2-(difluoromethoxy)phenyl)boronic acid lies in its combination of a chloro group and a difluoromethoxy substituent, which provide distinct electronic and steric properties. These features enhance its reactivity and selectivity compared to other boronic acids, making it particularly valuable in synthetic applications where precision is critical . The difluoromethoxy group also influences lipophilicity and metabolic stability, which are crucial factors in drug design and development.